Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

Unique imidazo[2,1-b]thiazole featuring an indolin-1-yl methanone linker and 4-methoxyphenyl substituent – a connectivity absent in common indolinone-grafted analogs. cLogP 3.8/TPSA 68.9 Ų enables systematic hydrophobic sub-pocket exploration without fluorinated/chlorinated metabolic soft spots. Designed for TRIM24/BRPF1 bromodomain-kinase cross-target panels, matched molecular pair analysis (MMPA) node expansion, and QSAR model anchoring. Methoxy group provides a spectroscopic handle for target engagement assays and direct elaboration into bifunctional degraders (PROTACs). 95%+ pure research chemical.

Molecular Formula C21H17N3O2S
Molecular Weight 375.45
CAS No. 1049420-55-4
Cat. No. B2767266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
CAS1049420-55-4
Molecular FormulaC21H17N3O2S
Molecular Weight375.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C21H17N3O2S/c1-26-16-8-6-14(7-9-16)17-12-24-19(13-27-21(24)22-17)20(25)23-11-10-15-4-2-3-5-18(15)23/h2-9,12-13H,10-11H2,1H3
InChIKeyREFPSQFPEGSYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone: Structural Identity and Baseline Characteristics for Scientific Procurement


Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone (CAS 1049420-55-4) is a synthetic heterocyclic small molecule (MW 375.45, C₂₁H₁₇N₃O₂S) that embeds an imidazo[2,1-b]thiazole core linked to an indoline moiety via a ketone bridge at the 3-position, with a 4-methoxyphenyl substituent at the 6-position . This compound is currently classified as a research chemical, primarily available through specialty chemical suppliers, and has not yet been the subject of a dedicated primary bioactivity publication [1]. Its structural blueprint places it within a class of imidazo[2,1-b]thiazole derivatives investigated for modulation of diverse biological targets, including kinases and bromodomains; however, specific quantitative activity data for this exact compound remain absent from the peer-reviewed literature and patent corpus as of the 2026 retrieval date [2].

Why Generic Imidazo[2,1-b]thiazole Substitution Fails: The Criticality of the Indolin-1-yl Methanone Substituent Pattern in 1049420-55-4


Within the imidazo[2,1-b]thiazole chemotype, minor modifications to the substitution pattern are known to profoundly alter target engagement and selectivity profiles. The compound 1049420-55-4 possesses a unique combination of a 3-position indolin-1-yl methanone linker and a 6-position 4-methoxyphenyl group—a connectivity map that differs from the more commonly studied indolinone-grafted analogs (e.g., 3-(imidazo[2,1-b]thiazolylmethylene)-2-indolinones) which have demonstrated CDK1 and VEGFR-2 inhibitory activity [1]. The 4-methoxyphenyl substituent is a well-characterized pharmacophoric element that influences electron density distribution along the imidazothiazole core, while the indoline ketone tether alters the conformational flexibility and hydrogen-bonding capacity relative to methylene-linked or piperazine-containing analogs . Consequently, generic replacement of this compound with a structurally similar but differently substituted imidazo[2,1-b]thiazole derivative would carry the risk of losing the specific, albeit unvalidated, molecular recognition features that synthetic and medicinal chemistry campaigns may depend upon for hit expansion or target deconvolution studies [2].

Quantitative Differentiation Evidence for 1049420-55-4 Versus Structurally Closest Analogs


Physicochemical Differentiation: Lipophilicity (cLogP) Comparison with the 4-Fluorophenyl Analog

The target compound's 4-methoxyphenyl substituent confers a distinct lipophilicity profile compared to the 4-fluorophenyl analog (CAS not assigned; benchchem IUPAC: (6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone). In silico calculation using the XLogP3 method yields a cLogP of 3.8 for the methoxy derivative versus 3.2 for the fluoro analog, representing an increase of 0.6 log units [1]. This difference is relevant for membrane permeability and solubility predictions in early drug discovery [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: Impact on Oral Bioavailability Prediction

The topological polar surface area (TPSA) of 1049420-55-4 is calculated as 68.9 Ų, which is 9.5 Ų higher than the 4-fluorophenyl analog (59.4 Ų) due to the additional oxygen atom in the methoxy group [1]. This moves the compound closer to the upper TPSA threshold for blood-brain barrier penetration (≤90 Ų), potentially altering its CNS exposure profile relative to the fluoro comparator [2].

TPSA Oral bioavailability Drug-likeness

Hydrogen Bond Acceptor Count: A Critical Descriptor Distinguishing the Methoxy from Ethoxy and Methylthio Analogs

1049420-55-4 possesses 4 hydrogen bond acceptor (HBA) sites (O: 3 from methoxy, ketone, and amide carbonyl; N: 1 from the thiazole ring), compared to 4 HBA for the ethoxy analog (C₂₂H₁₉N₃O₂S; 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(indolin-1-yl)ethanone) and 3 HBA for the 4-methylthio analog (hypothetical) . The methoxy oxygen provides a distinct HBA geometry and lone pair orientation relative to the ethoxy ethyl extension, influencing target pharmacophore matching and selectivity in biological assays [1].

Hydrogen bonding Molecular recognition SAR

Where 1049420-55-4 Delivers the Highest Value: Recommended Application Scenarios Based on Physicochemical and Structural Differentiation


Hit Expansion in VEGFR-2 Kinase Inhibitor Programs Requiring Precise Lipophilicity Tuning

Following the publication of potent VEGFR-2 inhibitory activity for indolinone-grafted imidazo[2,1-b]thiazoles (IC₅₀ 0.22–0.95 μM) [1], 1049420-55-4 serves as a structurally distinct but topologically related expansion point. Its 4-methoxyphenyl group introduces a cLogP of 3.8—higher than typical indolinone leads—enabling systematic exploration of lipophilic bulk on the 6-position while retaining the indoline linker. This compound can be prioritized for purchase when the goal is to probe hydrophobic sub-pocket tolerance without switching to fluorinated or chlorinated substituents that may introduce undesired metabolic soft spots.

Selectivity Profiling Against Bromodomain-Containing Proteins Using an Indoline-Ethanone Scaffold

The 1-(indolin-1-yl)ethan-1-one phenotype has been validated as a selective TRIM24/BRPF1 bromodomain inhibitor scaffold [2]. 1049420-55-4 differs by replacing the ethanone tail with an imidazo[2,1-b]thiazole-3-carbonyl extension, creating a hybrid that fuses bromodomain-targeting and kinase-targeting motifs. Procurement of this compound is scientifically justified when running cross-target selectivity panels to determine whether the imidazothiazole moiety redirects binding toward kinase ATP pockets or retains bromodomain readout, with the methoxy providing a hydrogen-bond probe distinct from the methyl and chloro analogs available in screening libraries.

In Silico Model Building and Pharmacophore Elucidation Studies

Without direct bioactivity data, the compound's value lies in its utility as a computational benchmark. Its calculated descriptors—cLogP 3.8, TPSA 68.9 Ų, 4 HBA—place it within the 'drug-like' chemical space defined by Lipinski and CNS-MPO rules [3]. Researchers procuring this compound for physical sample generation can subsequently generate experimental logD, solubility, and permeability data that anchor QSAR and machine-learning models, especially when comparing the methoxy congener to the 4-fluorophenyl, 4-ethoxyphenyl, and 4-methylthio variants. The compound thus functions as a key node in a matched molecular pair analysis (MMPA) series.

Fragment Elaboration and PROTAC Linker Design

The indolin-1-yl methanone motif provides a synthetically tractable handle for further derivatization via the indoline nitrogen or the ketone alpha-position. Combined with the 4-methoxyphenyl-imidazothiazole core—a fragment frequently encountered in kinase inhibitor patents—1049420-55-4 is a logical choice for elaborating into bifunctional degraders (PROTACs) or fluorescent probes. Its distinct methoxy group can serve as a spectroscopic handle (UV/fluorescence) for cellular target engagement assays, offering procurement value over the 4-fluorophenyl analog which lacks this spectral feature.

Quote Request

Request a Quote for Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.